molecular formula C22H25N3O3S B4981512 1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide

1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B4981512
M. Wt: 411.5 g/mol
InChI Key: GZSJREHDUDABJT-UHFFFAOYSA-N
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Description

1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a piperidine ring

Properties

IUPAC Name

1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-13-20-9-8-19(28-20)12-25-10-2-3-17(11-25)22(26)24-18-6-4-16(5-7-18)21-14-29-15-23-21/h4-9,14-15,17H,2-3,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSJREHDUDABJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

Scientific Research Applications

1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide
  • 1-[[5-(methyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide

Uniqueness

1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide is unique due to the presence of the methoxymethyl group on the furan ring, which can influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical and biological activities.

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